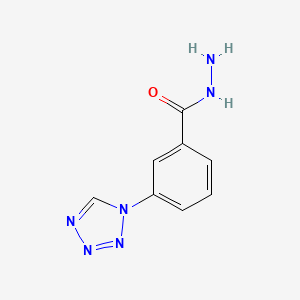

3-(1H-tetrazol-1-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-tetrazol-1-yl)benzohydrazide (1H-Tetrazole-BH) is an organic compound that has been the subject of considerable research in recent years due to its potential applications in scientific research. 1H-Tetrazole-BH is a member of the tetrazole family, which is a group of compounds that contain the tetrazolium ring structure. This compound has been studied for its ability to act as a reducing agent and its potential applications in chemical synthesis, biochemical and physiological research, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

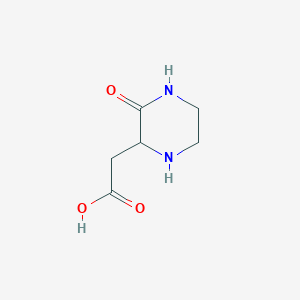

Catalyzed Synthesis Reactions

3-(1H-tetrazol-1-yl)benzohydrazide is used as a starting material in catalyzed synthesis reactions. For instance, Jiang and Yan (2016) demonstrated the use of indium chloride as a Lewis acid catalyst in the three-component reaction of benzohydrazide, cyclic diketones, and 3-phenacylideneoxindoles, leading to the synthesis of functionalized benzamides (Yanhong Jiang & Chaoguo Yan, 2016).

Biological Activity Exploration

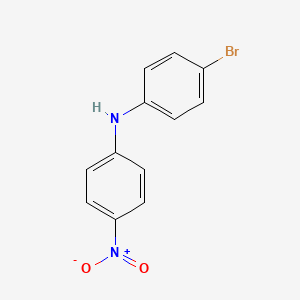

Studies like that of Kavitha, Kannan, and Gnanavel (2016) have explored the synthesis of novel compounds using benzohydrazide, with the aim of developing biologically active compounds. These synthesized compounds were tested for antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).

Antibacterial and Antifungal Evaluation

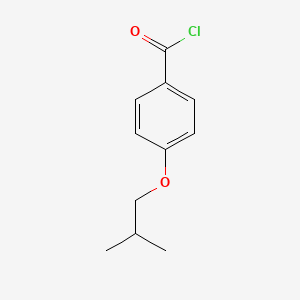

Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel compounds by the condensation of benzotriazole and acid chlorides, which showed moderate antibacterial and antifungal activity. This indicates the potential of these compounds in pharmaceutical applications (A. Rajasekaran, S. Murugesan, & K. Anandarajagopal, 2006).

Supramolecular Chemistry

The work of Kraft, Osterod, and Fröhlich (1999) on noncovalent complexes combining acidic tetrazoles with tribasic compounds demonstrates the potential of this compound in the field of supramolecular chemistry, highlighting its ability to form complexes in nonpolar organic solvents (A. Kraft, F. Osterod, & R. Fröhlich, 1999).

Coordination Compounds and MOFs

Research by Sun et al. (2016) and Li et al. (2015) has focused on the formation of coordination compounds and Metal-Organic Frameworks (MOFs) using tetrazole-based carboxylates. These compounds find applications in areas like luminescence and structural studies, demonstrating the versatility of tetrazole derivatives in materials science (Fan Sun et al., 2016), (Qiaoyun Li et al., 2015).

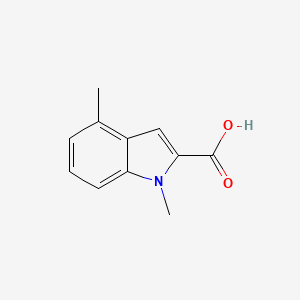

Synthesis and Characterization for Medicinal Potentials

Research by Chennapragada and Palagummi (2018) involved the synthesis and characterization of 1,3,4-oxadiazoles, aiming to explore their potential as antimicrobial and antioxidant agents. This study reflects the ongoing interest in developing new drugs and medicinal research using tetrazole derivatives (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).

Safety and Hazards

While specific safety and hazard information for “3-(1H-tetrazol-1-yl)benzohydrazide” is not available in the search results, general precautions such as wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection are recommended when handling similar compounds .

Eigenschaften

IUPAC Name |

3-(tetrazol-1-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-11-8(15)6-2-1-3-7(4-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNNRMCFYOOQSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406751 |

Source

|

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351994-81-5 |

Source

|

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)

![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1335540.png)

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)